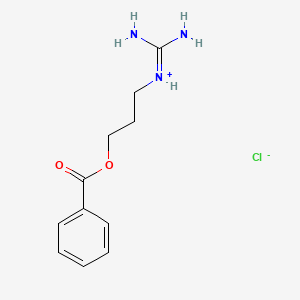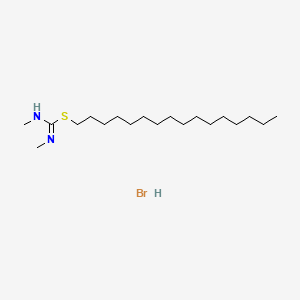
Pseudourea, 2-hexadecyl-1,3-dimethyl-2-thio-, monohydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pseudourea, 2-hexadecyl-1,3-dimethyl-2-thio-, monohydrobromide: is a chemical compound with the molecular formula C19H40N2S·HBr It is a derivative of pseudourea, characterized by the presence of a long hexadecyl chain and a thio group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pseudourea, 2-hexadecyl-1,3-dimethyl-2-thio-, monohydrobromide typically involves the reaction of hexadecylamine with dimethylthiocarbamoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with hydrobromic acid to yield the final product. The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions: Pseudourea, 2-hexadecyl-1,3-dimethyl-2-thio-, monohydrobromide undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve the use of sodium or potassium salts of the desired nucleophile.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hexadecylamine derivatives.
Substitution: Corresponding halide derivatives.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a range of chemical transformations, making it valuable for the synthesis of complex molecules.
Biology: In biological research, Pseudourea, 2-hexadecyl-1,3-dimethyl-2-thio-, monohydrobromide is studied for its potential as an antimicrobial agent. Its ability to interact with biological membranes makes it a candidate for developing new antibiotics.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a drug delivery agent. Its amphiphilic nature allows it to form micelles, which can encapsulate drugs and enhance their solubility and bioavailability.
Industry: In the industrial sector, this compound is used as a surfactant and emulsifier. Its ability to reduce surface tension makes it useful in the formulation of detergents, cosmetics, and other personal care products.
作用機序
The mechanism of action of Pseudourea, 2-hexadecyl-1,3-dimethyl-2-thio-, monohydrobromide involves its interaction with cellular membranes. The long hexadecyl chain allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial activity, where it targets bacterial cell membranes.
類似化合物との比較
- Pseudourea, 2-hexadecyl-1,3-dimethyl-2-thio-, monohydriodide
- Hexadecylamine
- Dimethylthiocarbamoyl chloride
Comparison: Compared to similar compounds, Pseudourea, 2-hexadecyl-1,3-dimethyl-2-thio-, monohydrobromide is unique due to the presence of both a long alkyl chain and a thio group This combination imparts distinct chemical and physical properties, such as enhanced amphiphilicity and reactivity
特性
CAS番号 |
15724-08-0 |
|---|---|
分子式 |
C19H41BrN2S |
分子量 |
409.5 g/mol |
IUPAC名 |
hexadecyl N,N'-dimethylcarbamimidothioate;hydrobromide |
InChI |
InChI=1S/C19H40N2S.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19(20-2)21-3;/h4-18H2,1-3H3,(H,20,21);1H |
InChIキー |
GPKRUJNYDLCPOL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCSC(=NC)NC.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-Chloro-10-[3-(dimethylamino)propyl]-2-methoxy-10h-phenothiazin-1-ol](/img/structure/B13732330.png)

![4-methoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B13732346.png)
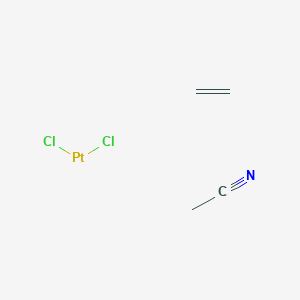
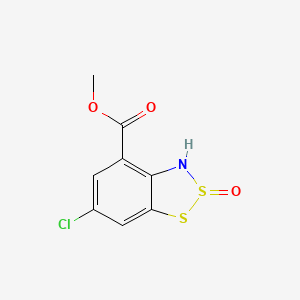
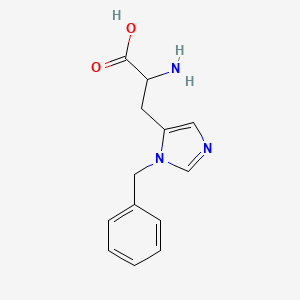
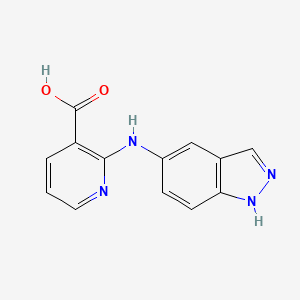
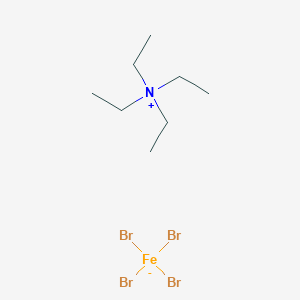
![3-[(5-Amino-3-methyl-1,2-oxazol-4-YL)sulfanyl]propanenitrile](/img/structure/B13732363.png)

